![molecular formula C18H21N5O B14388388 2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-48-3](/img/structure/B14388388.png)
2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound is a derivative of acridine, a class of compounds known for their planar structure and ability to intercalate with DNA. The unique structure of this compound allows it to interact with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and carboxylic acids under acidic conditions.
Introduction of Amino Groups: The amino groups at positions 2 and 9 can be introduced through nitration followed by reduction.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction, typically using a dimethylaminoethyl halide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The key challenges in industrial production include maintaining the purity of the compound and optimizing reaction conditions to maximize yield. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can modify the amino groups, leading to various derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include acridone derivatives, reduced amino derivatives, and various substituted acridine compounds .
Scientific Research Applications
2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has several scientific research applications:
Cancer Research: The compound is studied for its ability to inhibit topoisomerases I and II, making it a potential anticancer agent.
DNA Intercalation Studies: Its ability to intercalate with DNA makes it useful in studying DNA-protein interactions and the effects of DNA intercalation on cellular processes.
Fluorescent Probes: The compound’s fluorescent properties are utilized in developing probes for detecting specific DNA sequences.
Mechanism of Action
The mechanism of action of 2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its intercalation into DNA, which inhibits the activity of topoisomerases I and II. These enzymes are essential for DNA replication and transcription, and their inhibition leads to the disruption of these processes, ultimately causing cell death. The compound’s planar structure allows it to insert between DNA base pairs, stabilizing the DNA-topoisomerase complex and preventing the re-ligation of DNA strands .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative known for its anticancer properties.
Triazoloacridone: A compound with a similar mechanism of action, used in cancer research.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II, which is not commonly observed in other similar compounds. This dual inhibition makes it a potent anticancer agent with a broad spectrum of activity .
Properties
CAS No. |
89459-48-3 |
|---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)8-7-21-18(24)14-10-11(19)9-13-16(20)12-5-3-4-6-15(12)22-17(13)14/h3-6,9-10H,7-8,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
AQVWNTQHUKIICF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


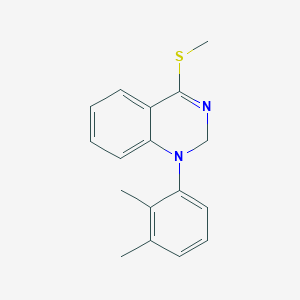
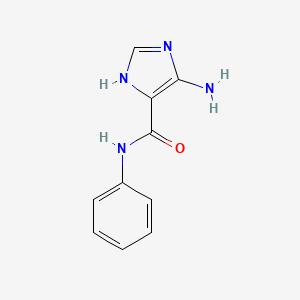
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
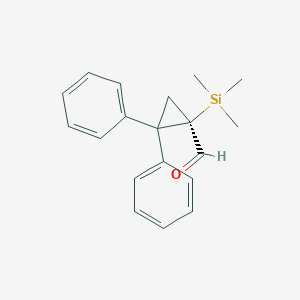
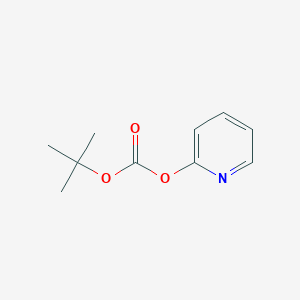
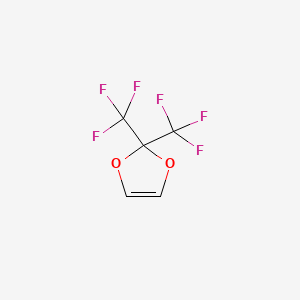
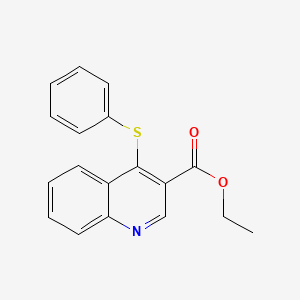
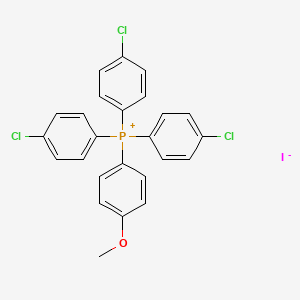
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
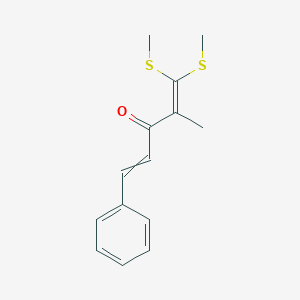
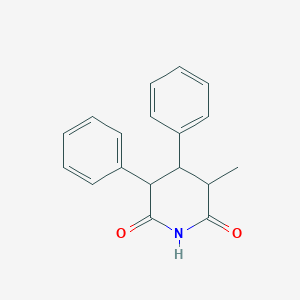
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
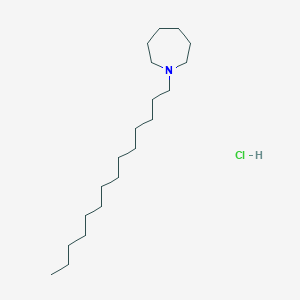
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
